Technical Monograph: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride
Technical Monograph: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride
Core Identity & Strategic Applications in Medicinal Chemistry
Executive Summary
(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., LOXL2).[1][2] As a "privileged scaffold" derivative, it allows medicinal chemists to introduce a pyridine moiety with modulated basicity and lipophilicity. The 2-methoxy substituent serves a dual purpose: it acts as a hydrogen bond acceptor to interact with specific residues (e.g., the hinge region of kinases) and blocks the metabolically labile 2-position of the pyridine ring, potentially extending half-life (t1/2) compared to unsubstituted analogues.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
This compound is typically supplied as the dihydrochloride salt to ensure solid-state stability and prevent oxidative degradation of the primary amine.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | (2-methoxypyridin-4-yl)methanamine; dihydrochloride |
| Common Name | 4-(Aminomethyl)-2-methoxypyridine 2HCl |
| CAS (Salt) | 1029689-75-5 |
| CAS (Free Base) | 148900-69-0 |
| Formula | C7H12Cl2N2O |
| Molecular Weight | 211.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Hygroscopicity | Moderate to High (Store with desiccant) |
| Acidity (pKa) | Pyridine N: ~3.5–4.0; Primary Amine: ~8.5–9.0 |
Structural Utility in Drug Design[6]
Electronic Modulation & Basicity
The 2-methoxy group exerts a significant electronic effect on the pyridine ring. While the oxygen atom is electronegative (inductive withdrawal), its lone pair donates electron density into the ring (resonance). Net result:
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Reduced Basicity: Compared to 4-(aminomethyl)pyridine, the 2-methoxy derivative renders the pyridine nitrogen less basic. This reduces the likelihood of non-specific binding to acidic proteins (e.g., AGP) and improves membrane permeability by maintaining a higher fraction of the neutral species at physiological pH.
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H-Bonding Vector: The methoxy oxygen provides a fixed H-bond acceptor vector, often exploited to anchor the molecule in a receptor pocket.
Metabolic Stability
Unsubstituted pyridines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes, particularly at the 2-position.
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Blocking Strategy: Substitution at the 2-position with a methoxy group effectively blocks this metabolic "soft spot," a common strategy in lead optimization to improve pharmacokinetic profiles.
Handling, Stability, & Analytics
Storage and Handling[7]
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Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored at 2–8°C (or -20°C for long term) in a tightly sealed container, preferably under argon or nitrogen.
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Free-Basing: For reactions sensitive to acidic byproducts, the salt must be neutralized. In-situ neutralization is preferred over isolating the free base, as the free amine can absorb atmospheric CO2 to form carbamates or oxidize over time.
Analytical Verification (1H NMR)
When analyzing the salt in D2O, expect the following diagnostic signals:
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~4.2 ppm (Singlet, 2H): The benzylic-like methylene protons (-CH 2-NH2).
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~3.9 ppm (Singlet, 3H): The methoxy group (-OCH 3).
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~6.8–8.1 ppm (Multiplets, 3H): The aromatic pyridine protons.
Experimental Protocols
Protocol A: Amide Coupling (In-Situ Neutralization)
Context: Coupling with a carboxylic acid (R-COOH) to form an amide bond.
Rationale: The dihydrochloride salt contains two equivalents of HCl.[1] Standard protocols using 1.0–1.5 equivalents of base will fail because the HCl consumes the base, leaving the amine protonated (non-nucleophilic). You must use excess base .
Reagents:
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Carboxylic Acid (1.0 eq)
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(2-Methoxypyridin-4-yl)methanamine 2HCl (1.1 eq)
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HATU (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (4.0 eq )
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DMF (anhydrous)
Step-by-Step:
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Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 15 minutes to form the active ester.
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Preparation of Amine: In a separate vial, dissolve the amine 2HCl salt (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial and vortex briefly. Note: This neutralizes the 2HCl and frees the amine.
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Coupling: Add the amine/DIPEA solution to the activated acid solution.
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Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3]
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Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and brine. Dry over Na2SO4.
Protocol B: Reductive Amination
Context: Reacting with an aldehyde/ketone to form a secondary amine.
Rationale: Sodium triacetoxyborohydride (STAB) is acid-tolerant, but the pH must be adjusted to ~5–6 for optimal imine formation.
Step-by-Step:
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Dissolve the aldehyde (1.0 eq) and amine 2HCl salt (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.
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Add DIPEA (2.0 eq) strictly to neutralize the HCl.
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Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation (optional but recommended).
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Stir for 30 minutes.
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Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
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Stir overnight at RT. Quench with saturated aqueous NaHCO3.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling the dihydrochloride salt in synthetic workflows.
Figure 1: Decision logic for neutralizing the dihydrochloride salt in common synthetic pathways. Note the differential base requirements.
References
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Frontier Specialty Chemicals. (2-Methoxypyridin-4-yl)methanamine dihydrochloride Product Datasheet. Retrieved from
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701081, (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Retrieved from
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BLD Pharm. Product Analysis: (2-Methoxypyridin-4-yl)methanamine (Free Base CAS 148900-69-0). Retrieved from
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MedChemExpress. LOXL2 Inhibitor Analogues and Pyridine Scaffolds. (Reference for general LOXL2 inhibitor structures utilizing pyridine-methanamines). Retrieved from
